{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine
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Overview
Description
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Preparation Methods
The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine can be achieved through several routes. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . Another approach includes the transition-metal-free strategy described by Trofimov’s research group, which involves the cross-coupling of pyrrole rings with acyl(bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Chemical Reactions Analysis
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its unique structural features. It has shown promise in antibacterial and antifungal activities . In materials science, it is investigated for its potential use in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This activation can lead to various biological effects, including modulation of immune responses and inflammation.
Comparison with Similar Compounds
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine can be compared with other similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives and pyrrolo[2,3-d]pyrimidine derivatives. These compounds also feature fused ring systems and have been studied for their potential as kinase inhibitors and anticancer agents . The uniqueness of this compound lies in its specific structural configuration and the range of biological activities it exhibits.
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanamine |
InChI |
InChI=1S/C7H11N3/c8-4-6-5-9-7-2-1-3-10(6)7/h5H,1-4,8H2 |
InChI Key |
BHHFKETYUKQRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=C(N2C1)CN |
Origin of Product |
United States |
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